3-Piperidin-3-yl-propylamine
Overview
Description
3-Piperidin-3-yl-propylamine is an organic compound that features a piperidine ring attached to a propylamine chain. This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidin-3-yl-propylamine typically involves the reaction of piperidine with 3-chloropropylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine group of piperidine attacks the carbon atom bonded to the chlorine in 3-chloropropylamine, resulting in the formation of this compound .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Piperidin-3-yl-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated compounds and strong bases like sodium hydride are often employed.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-Piperidin-3-yl-propylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical drugs targeting various diseases.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Piperidin-3-yl-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Piperazine: Contains two nitrogen atoms in a six-membered ring.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Uniqueness
3-Piperidin-3-yl-propylamine is unique due to its specific structure, which combines the piperidine ring with a propylamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-piperidin-3-ylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c9-5-1-3-8-4-2-6-10-7-8/h8,10H,1-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOHQKOPNYAQIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70482253 | |
Record name | 3-Piperidin-3-yl-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70482253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35307-80-3 | |
Record name | 3-Piperidin-3-yl-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70482253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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